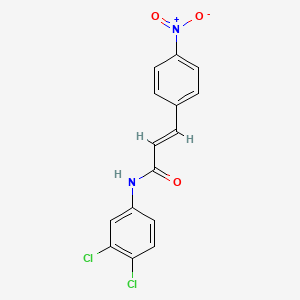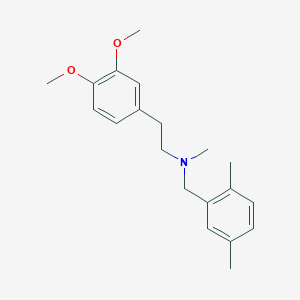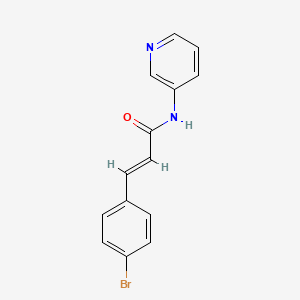
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DCNPA, is a chemical compound with a molecular formula of C15H9Cl2N3O3. It is a yellow crystalline powder that is commonly used in scientific research for its unique biochemical and physiological effects.
作用機序
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer cells. N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the specific functions of these enzymes. It is also stable and easy to handle, which makes it ideal for use in cell-based assays. However, N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has some limitations. It is not suitable for use in vivo due to its poor solubility and toxicity. It also has a short half-life in cells, which limits its usefulness in long-term experiments.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide. One area of research is the development of more potent and selective PTP inhibitors based on the structure of N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide. Another area of research is the identification of the specific PTPs that are targeted by N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide and their roles in various biological processes. Additionally, N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide could be used as a starting point for the development of new drugs for the treatment of cancer, diabetes, and other diseases.
合成法
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multi-step process starting with 3,4-dichloroaniline and 4-nitrobenzaldehyde. The first step involves the reaction between 3,4-dichloroaniline and 4-nitrobenzaldehyde to form N-(3,4-dichlorophenyl)-4-nitrobenzamide. This intermediate is then reacted with acryloyl chloride in the presence of a base to form N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide.
科学的研究の応用
N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylamide has also been used to study the role of PTPs in cancer, diabetes, and other diseases.
特性
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-7-4-11(9-14(13)17)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOHIVIAJOERN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)
![methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5788211.png)




![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)
